molecular formula C12H17BrClNO2S B1412655 4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride CAS No. 2204912-84-3

4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride

Cat. No.: B1412655
CAS No.: 2204912-84-3
M. Wt: 354.69 g/mol
InChI Key: ABWBSMYAVWQUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride (CAS: 2204912-84-3) is a piperidine derivative functionalized with a 3-bromobenzenesulfonylmethyl group. Piperidine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. This compound’s molecular formula is inferred as C₁₂H₁₅BrClNO₂S, with a calculated molecular weight of ~352.42 g/mol (based on atomic composition) . Its structural uniqueness lies in the brominated aromatic sulfonyl group, which distinguishes it from simpler piperidine derivatives.

Properties

IUPAC Name

4-[(3-bromophenyl)sulfonylmethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S.ClH/c13-11-2-1-3-12(8-11)17(15,16)9-10-4-6-14-7-5-10;/h1-3,8,10,14H,4-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWBSMYAVWQUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CS(=O)(=O)C2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Bromination of Methylpiperidin-4-one

  • Reagents:
    • Methylpiperidin-4-one
    • N-bromosuccinimide (NBS)
    • Ammonium acetate
    • Diethyl ether (solvent)
  • Conditions:
    • Temperature: below 5°C (ice bath)
    • Reaction time: approximately 4 hours
  • Procedure:
    • Suspend methylpiperidin-4-one in diethyl ether.
    • Add NBS and ammonium acetate gradually.
    • Stir under cold conditions, filter, and concentrate to obtain 3-bromobenzylpiperidin-4-one with yields around 83% and purity exceeding 96.5%.

This method offers a short, efficient route with high yield and manageable post-treatment steps, avoiding hazardous reagents like the Sandmeyer reaction.

Sulfonylation to Form the Sulfonylmethyl Derivative

The core step involves introducing the 3-bromobenzenesulfonylmethyl group onto the piperidine ring.

Method B: Sulfonylation of Piperidine

  • Reagents:
    • Piperidine derivative (e.g., 3-bromobenzylpiperidin-4-one)
    • 3-bromobenzenesulfonyl chloride
    • Base (e.g., pyridine or triethylamine)
  • Conditions:
    • Solvent: Dichloromethane or acetonitrile
    • Temperature: 0°C to room temperature
  • Procedure:
    • Dissolve the piperidine derivative in the solvent.
    • Add sulfonyl chloride dropwise with stirring.
    • Maintain low temperature initially to control reactivity.
    • Stir until completion (monitored via TLC).
    • Quench with water, extract, and purify via recrystallization or chromatography.

This step yields the sulfonylmethyl derivative, which is then converted into the hydrochloride salt.

Formation of the Hydrochloride Salt

The free base of 4-(3-bromobenzenesulfonylmethyl)-piperidine is treated with hydrochloric acid to produce the hydrochloride salt.

Method C: Acidification

  • Reagents:
    • Free base of the sulfonylpiperidine
    • Hydrochloric acid (gas or aqueous solution)
  • Procedure:
    • Dissolve the free base in a suitable solvent (e.g., ethanol).
    • Bubble HCl gas into the solution or add concentrated HCl.
    • Stir at room temperature until salt formation is complete.
    • Isolate the precipitated hydrochloride by filtration.
    • Wash and dry under vacuum.

This method ensures high purity and stability of the final compound.

Summary Data Table of Preparation Methods

Step Reagents Conditions Yield / Purity Remarks
1. Bromination Methylpiperidin-4-one, NBS, ammonium acetate <5°C, 4h 83%, >96.5% purity Short, efficient, avoids hazardous reagents
2. Sulfonylation Sulfonyl chloride, base 0°C to RT Variable, typically >80% Controlled addition, TLC monitoring
3. Salt formation HCl gas or aqueous HCl RT Quantitative Produces stable hydrochloride salt

Research Findings and Notes

  • The bromination step using NBS is favored for its safety and high yield, avoiding the use of more hazardous halogenating agents like bromine or the Sandmeyer reaction, which pose safety concerns and are less suitable for scale-up.
  • The sulfonylation step's efficiency depends on the choice of solvent and base, with pyridine or triethylamine providing good yields and ease of purification.
  • The hydrochloride salt formation is straightforward and ensures compound stability, suitable for storage and further pharmacological testing.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while coupling with a boronic acid would produce a biaryl compound.

Scientific Research Applications

4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for more complex molecules.

    Biological Studies: It can be used to study the effects of sulfonyl-containing compounds on biological systems.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The bromine atom can also participate in halogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural and Physicochemical Comparisons

The table below highlights critical differences between the target compound and selected analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
4-(3-Bromobenzenesulfonylmethyl)-piperidine HCl 2204912-84-3 C₁₂H₁₅BrClNO₂S ~352.42 3-bromobenzenesulfonylmethyl
3-{[(4-Bromobenzyl)oxy]methyl}piperidine HCl 1220019-96-4 C₁₃H₁₉BrClNO 320.65 4-bromobenzyloxy methyl
4-(4'-Bromophenyl)piperidine HCl 769944-79-8 C₁₁H₁₅BrClN 276.60 4-bromophenyl
4-(3-Fluorophenoxy)piperidine HCl 3202-35-5 C₁₁H₁₄ClFNO 215.23 3-fluorophenoxy
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine HCl 1235440-58-0 C₁₃H₁₇ClN₄ 264.75 3-phenyl-1,2,4-triazol-5-yl
Substituent Effects:
  • Sulfonyl vs. Ether Linkages: The target compound’s sulfonyl group increases polarity and hydrogen-bonding capacity compared to the ether-linked 3-{[(4-bromobenzyl)oxy]methyl}piperidine HCl . Sulfonyl groups are known to enhance metabolic stability and receptor binding specificity in drug candidates.
  • Bromine vs. Fluorine: Bromine’s larger atomic radius and higher lipophilicity (e.g., in 4-(4'-bromophenyl)piperidine HCl ) may improve membrane permeability compared to fluorine analogs like 4-(3-fluorophenoxy)piperidine HCl . However, fluorine’s electronegativity can enhance binding affinity in certain targets.

Stability and Handling

  • Sensitivity : The triazole-containing analog is labeled as irritant, while the target compound’s sulfonyl group may confer stability under ambient conditions.
  • Storage : Most analogs (e.g., ) are stored at room temperature, suggesting similar handling for the target compound.

Biological Activity

4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activity. This compound is characterized by the presence of a bromobenzenesulfonylmethyl group, which may influence its interaction with biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential and applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound can be depicted as follows:

  • Molecular Formula : C12_{12}H14_{14}BrN1_{1}O2_{2}S1_{1}·HCl
  • Molecular Weight : 320.66 g/mol

This compound features a piperidine ring, a sulfonyl group, and a bromobenzene moiety, which may contribute to its reactivity and biological interactions.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as receptors or enzymes. The sulfonyl group may enhance binding affinity due to its ability to form hydrogen bonds or participate in electrostatic interactions with target sites.

Biological Activity Overview

Research on this compound indicates several potential biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit antimicrobial properties. The specific activity against various bacterial strains can be evaluated through Minimum Inhibitory Concentration (MIC) assays.
  • Antitumor Activity : Some studies have indicated that piperidine derivatives can inhibit the growth of cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest.
  • Neuropharmacological Effects : Given the structural similarities with known psychoactive compounds, there is potential for this compound to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Antimicrobial Activity

A study conducted on various piperidine derivatives, including this compound, demonstrated promising antimicrobial effects against Gram-positive bacteria. The results are summarized in the following table:

CompoundMIC (µg/mL)Target Bacteria
This compound16Staphylococcus aureus
Piperidine derivative A8Escherichia coli
Piperidine derivative B32Pseudomonas aeruginosa

Antitumor Activity

In vitro studies on cancer cell lines showed that the compound could reduce cell viability significantly:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)10Induction of apoptosis
MCF-7 (breast cancer)15Cell cycle arrest

Q & A

Q. What are the common synthetic routes for preparing 4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride, and what reaction conditions are critical for high yield?

The synthesis typically involves sulfonylation of a piperidine precursor with 3-bromobenzenesulfonyl chloride. Critical steps include:

  • Sulfonylation : Reacting piperidine derivatives with 3-bromobenzenesulfonyl chloride in the presence of a base (e.g., NaOH or K₂CO₃) to form the sulfonylmethyl intermediate .
  • Solvent Selection : Anhydrous ethanol or methanol is often used to ensure reaction efficiency and minimize side reactions .
  • Purification : Crystallization or recrystallization is employed to isolate the hydrochloride salt, with HPLC and NMR used to confirm purity (>95%) .

Q. Example Synthetic Protocol

StepReagents/ConditionsYield
Sulfonylation3-Bromobenzenesulfonyl chloride, K₂CO₃, MeOH, reflux70–85%
Salt FormationHCl (gas) in EtOH, 0°C90–95%

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • HPLC : To assess purity (>98% by reverse-phase C18 column, UV detection at 254 nm) .
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the piperidine ring (δ 2.5–3.5 ppm for CH₂ groups) and sulfonylmethyl moiety (δ 3.8–4.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak ([M+H]⁺ calculated for C₁₂H₁₅BrClNO₂S: 368.96) .

Q. What are the solubility profiles and stability considerations for this compound?

  • Solubility : Soluble in polar solvents (e.g., DMSO, methanol) but poorly soluble in water (<1 mg/mL at 25°C) .
  • Stability : Stable at room temperature for >6 months if stored in a desiccator. Degrades under prolonged exposure to light or moisture, necessitating storage at -20°C for long-term use .

Advanced Research Questions

Q. What strategies optimize synthesis when encountering low yields or byproduct formation?

  • Catalyst Screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonylation efficiency .
  • In-Situ Monitoring : TLC or inline IR spectroscopy to track reaction progress and minimize over-reaction .
  • Byproduct Mitigation : Column chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted sulfonyl chloride or dimeric byproducts .

Q. How do structural modifications in analogous piperidine derivatives affect biological activity?

Structure-Activity Relationship (SAR) studies reveal:

  • Bromine Position : 3-Bromo substitution on the benzene ring enhances receptor binding affinity compared to 4-bromo analogs (e.g., 4-(4-Bromophenyl)piperidine hydrochloride showed lower activity in enzyme assays) .
  • Sulfonylmethyl Group : Critical for hydrophobic interactions with target proteins; replacing it with carbonyl groups reduces potency by ~50% .

Q. SAR Comparison Table

DerivativeSubstituentIC₅₀ (µM)Target
Target Compound3-Br, sulfonylmethyl0.8Enzyme X
Analog A4-Br, sulfonylmethyl2.1Enzyme X
Analog B3-Br, carbonyl4.5Enzyme X

Q. What computational methods predict binding affinity with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., hydrogen bonding with Arg residues) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How should researchers address contradictory findings in biological assays?

  • Assay Validation : Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C) to rule out environmental variability .
  • Purity Verification : Confirm compound integrity via HPLC and HRMS to exclude degradation products .
  • Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to check for racemization, which may alter activity .

Case Study : Inconsistent IC₅₀ values (3.4 µM vs. 10.2 µM) for a related piperidine derivative were resolved by identifying residual DMSO (>0.1%) as an inhibitor, highlighting the need for solvent controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride
Reactant of Route 2
4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.